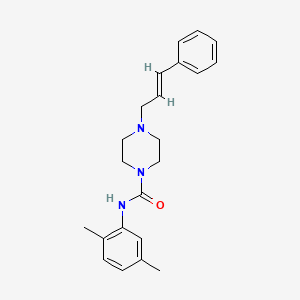
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, also known as DPP6, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. DPP6 belongs to the family of piperazinecarboxamide compounds, which have been studied for their various pharmacological properties.
作用机制
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide modulates the activity of voltage-gated potassium channels by binding to a specific site on the channel protein. This binding enhances the activity of the channel, leading to increased potassium ion efflux from the cell. This efflux hyperpolarizes the cell membrane, making it less likely to fire an action potential. This mechanism of action results in increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide are related to its modulation of voltage-gated potassium channels. By enhancing the activity of these channels, N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide increases inhibitory neurotransmission and reduces neuronal excitability. This effect has been shown to reduce the severity of seizures in animal models of epilepsy and to reduce neuropathic pain in animal models of peripheral nerve injury.
实验室实验的优点和局限性
The advantages of using N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments include its specificity for voltage-gated potassium channels and its potential therapeutic applications in medicine. However, the limitations of using N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments include its complex synthesis method, its limited availability, and the need for specialized equipment and expertise in organic chemistry.
未来方向
For research on N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide include the development of more efficient synthesis methods, the identification of more specific and potent modulators of voltage-gated potassium channels, and the investigation of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide's potential therapeutic applications in humans. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide modulation on neuronal function and to identify potential side effects or toxicities associated with its use.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves the reaction of 2,5-dimethylphenyl hydrazine with acrylonitrile, followed by the reaction of the resulting product with piperazine and then with 4-chlorobutyryl chloride. The final product is obtained after purification using chromatography techniques. The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been studied for its potential applications in medicine, particularly in the treatment of neurological disorders. It has been found to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to enhance the activity of these channels, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action makes N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide a potential therapeutic target for the treatment of epilepsy, neuropathic pain, and other neurological disorders.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-18-10-11-19(2)21(17-18)23-22(26)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYTYRUFUFCRO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-[2-(4-ethylmorpholin-2-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5490848.png)
![2-[4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5490855.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5490856.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5490863.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B5490871.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5490878.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5490886.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-propylpiperazine](/img/structure/B5490887.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5490909.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5490917.png)
![ethyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B5490929.png)
![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5490934.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490948.png)
![2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5490953.png)